

Solubility of 5-Bromo-2-oxindole in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-oxindole

Cat. No.: B1268455

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An In-Depth Technical Guide to the Solubility of **5-Bromo-2-oxindole** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **5-Bromo-2-oxindole**, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its solubility is critical for applications in medicinal chemistry, process development, and formulation. This document compiles available solubility data, details a standard experimental protocol for its determination, and presents relevant workflows and biological pathways.

Solubility Data

Quantitative experimental solubility data for **5-Bromo-2-oxindole** is not readily available in peer-reviewed literature. However, qualitative information has been reported. For a reasonable estimation of its solubility behavior, data for the parent compound, oxindole, is provided below. It is important to note that the presence of the bromo-substituent at the 5-position may slightly decrease solubility in polar protic solvents and potentially increase it in less polar solvents compared to the parent compound.

Qualitative Solubility of 5-Bromo-2-oxindole

A summary of the qualitative solubility of **5-Bromo-2-oxindole** in an organic solvent is presented in Table 1.

Solvent	Solubility
Dimethylformamide (DMF)	Soluble[1][2]

Table 1: Qualitative Solubility of **5-Bromo-2-oxindole**.

Quantitative Solubility of Oxindole (Parent Compound)

The following tables provide quantitative solubility data for oxindole in various organic solvents. This data can serve as a useful estimation for the solubility of **5-Bromo-2-oxindole**.

Table 2: Solubility of Oxindole in Common Organic Solvents.[3][4]

Solvent	Solubility (mg/mL)
Ethanol	~10
Dimethylformamide (DMF)	~10
Dimethyl Sulfoxide (DMSO)	~3

Table 3: Molar Fraction Solubility of Oxindole in Various Solvents at Different Temperatures.[5]
[6]

Temperature (K)	Acetone	Dichloromethane	1,4-Dioxane	Ethyl Acetate	Acetone	Toluene	Methanol	Ethanol	2-Propanol	Tetrahydrofuran	1-Butanol	1-Propanol
283.15	0.0175	0.0168	0.0781	0.0354	0.0462	0.0089	0.0193	0.0151	0.0118	0.0543	0.0092	0.0125
288.15	0.0201	0.0197	0.0892	0.0411	0.0541	0.0107	0.0224	0.0177	0.0139	0.0631	0.0109	0.0147
293.15	0.0231	0.0231	0.1019	0.0476	0.0632	0.0128	0.026	0.0207	0.0163	0.0732	0.0128	0.0172
298.15	0.0265	0.027	0.1163	0.0549	0.0737	0.0153	0.0301	0.0242	0.0191	0.0848	0.0151	0.0202
303.15	0.0304	0.0315	0.1326	0.0632	0.0858	0.0182	0.0348	0.0282	0.0224	0.098	0.0178	0.0237
308.15	0.0349	0.0368	0.1511	0.0726	0.0997	0.0216	0.0402	0.0329	0.0262	0.1132	0.0209	0.0278
313.15	0.0415	0.0429	0.1719	0.0832	0.1158	0.0256	0.0463	0.0383	0.0307	0.1305	0.0245	0.0326
318.15	0.0458	-	0.1954	0.0952	0.1343	0.0303	0.0533	0.0445	0.0358	0.1503	0.0288	0.0382
323.15	0.0524	-	0.2218	0.1087	0.1556	0.0358	0.0612	0.0516	0.0417	0.1729	0.0337	0.0447
328.15	0.0599	-	0.2515	0.1241	0.1801	0.0422	0.0702	0.0598	0.0485	0.1986	0.0394	0.0522
333.15	0.0685	-	0.2848	0.1414	-	0.0496	0.0803	0.069	0.0563	0.2279	0.046	0.0609
338.15	0.0782	-	0.3223	0.1609	-	0.0582	0.0916	0.0795	0.0651	0.2612	0.0535	0.0708

343.	0.08	-	0.36	0.18	-	0.06	0.10	0.09	0.07	0.29	0.06	0.08
15	93		44	29		8	44	14	52	91	21	22
348.	0.10	-	0.41	0.20	-	0.07	0.11	0.10	0.08	0.34	0.07	0.09
15	19		17	76		94	87	48	66	21	2	53
353.	0.11	-	0.46	0.23	-	0.09	0.13	0.12	0.09	0.39	0.08	0.11
15	62		47	54		25	48		96	08	32	02
358.	0.13	-	0.52	0.26	-	0.10	0.15	0.13	0.11	0.44	0.09	0.12
15	26		42	66		75	28	7	43	59	61	72

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

2.1. Materials

- **5-Bromo-2-oxindole** (solid)
- Selected organic solvents (analytical grade)
- Scintillation vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

2.2. Methodology

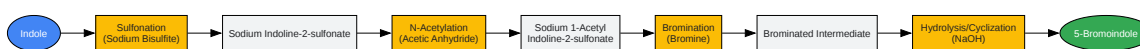
- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid **5-Bromo-2-oxindole** to several vials. A visual excess of solid should be present.
 - Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
 - Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- Phase Separation:
 - After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
 - To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant from each vial.
 - Dilute the aliquot with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method (e.g., HPLC, UV-Vis).
 - Analyze the diluted sample to determine the concentration of **5-Bromo-2-oxindole**.
- Calculation:
 - Calculate the original concentration of **5-Bromo-2-oxindole** in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

- The experiment should be performed in triplicate for each solvent to ensure the accuracy and reproducibility of the results.

Visualizations

Synthesis Workflow for 5-Bromoindole Derivatives

5-Bromoindole is a crucial precursor for the synthesis of **5-Bromo-2-oxindole** and other derivatives. A common synthetic route involves the sulfonation of indole, followed by acetylation, bromination, and subsequent cyclization.

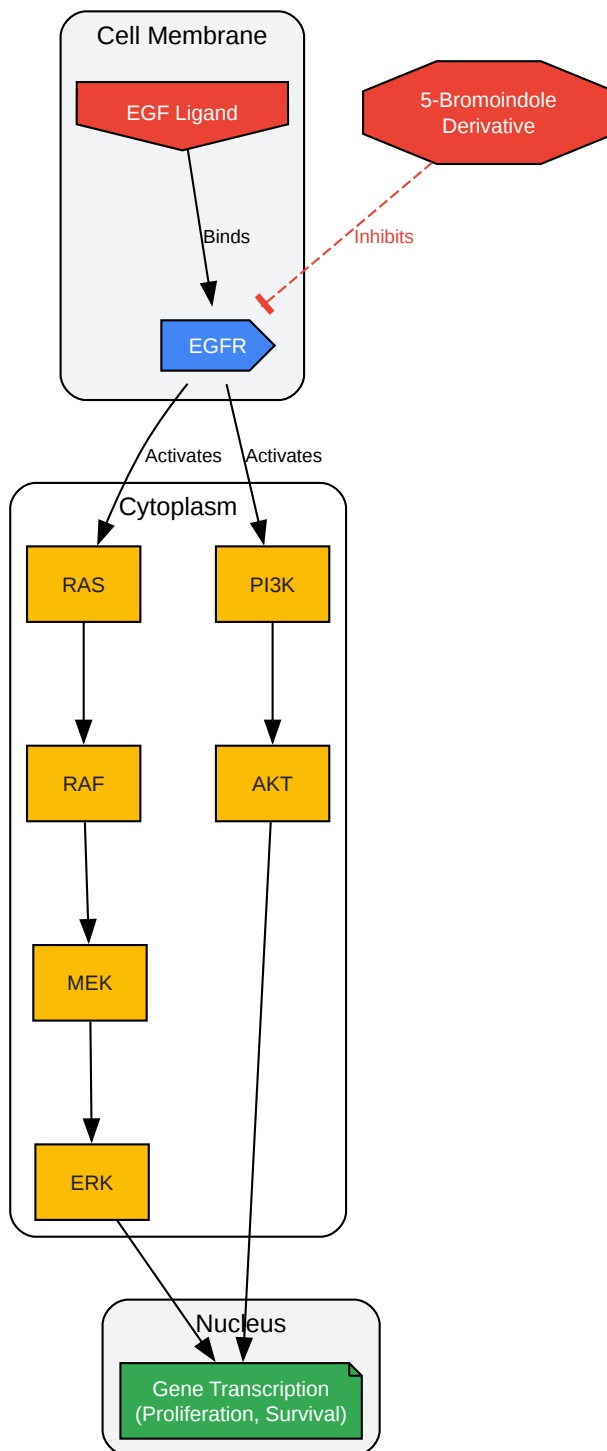


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Caption: A generalized workflow for the synthesis of 5-bromoindole.

EGFR Signaling Pathway

5-Bromoindole derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[7][8]



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Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

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